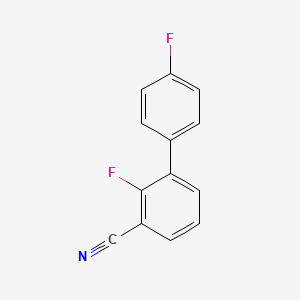
4',2-Difluorobiphenyl-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’,2-Difluorobiphenyl-3-carbonitrile is an organic compound with the molecular formula C13H7F2N It is a derivative of biphenyl, where two fluorine atoms are substituted at the 4’ and 2 positions, and a cyano group is attached to the 3 position of the biphenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’,2-Difluorobiphenyl-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Nitrile Introduction: The cyano group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide.
Industrial Production Methods: In an industrial setting, the production of 4’,2-Difluorobiphenyl-3-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality.
化学反应分析
Types of Reactions: 4’,2-Difluorobiphenyl-3-carbonitrile undergoes various chemical reactions
生物活性
4',2-Difluorobiphenyl-3-carbonitrile is a fluorinated biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits unique properties attributed to the presence of fluorine atoms, which can enhance metabolic stability and alter the interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H8F2N
- CAS Number : [B7838236]
The fluorine substituents significantly influence the compound's lipophilicity and electronic properties, which are crucial for its biological interactions.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors. The presence of fluorine enhances binding affinity, allowing for more effective modulation of target activity.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Inhibitory effects on HIV strains | |
| Enzyme Inhibition | Potential modulation of metabolic pathways | |
| Antibacterial | Similar compounds show effectiveness |
Case Study: Antiviral Efficacy
In a study focusing on fluorinated biphenyl derivatives, it was observed that compounds similar to this compound exhibited significant antiviral activity against wild-type HIV strains. The most potent derivatives showed EC50 values in the low nanomolar range, indicating strong efficacy .
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of similar compounds suggests that fluorination can enhance metabolic stability. For instance, modifications leading to improved half-lives in human liver microsomes were noted, which is critical for developing therapeutic agents . Toxicological assessments indicated that while some derivatives showed cytotoxicity at high concentrations, others maintained a favorable safety profile.
属性
IUPAC Name |
2-fluoro-3-(4-fluorophenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-16)13(12)15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYYLFPWFZNYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














